trans-Di-tert-butylhyponitrite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

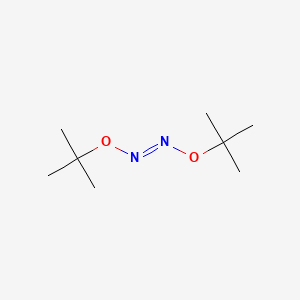

trans-Di-tert-butylhyponitrite: is an organic compound with the molecular formula C₈H₁₈N₂O₂ . It is a member of the hyponitrite family and is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the hyponitrite moiety. This compound is known for its use as a radical initiator in various chemical reactions due to its ability to generate tert-butoxyl radicals upon decomposition .

準備方法

Synthetic Routes and Reaction Conditions: trans-Di-tert-butylhyponitrite can be synthesized through the reaction of tert-butyl nitrite with tert-butylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity .

化学反応の分析

Types of Reactions: trans-Di-tert-butylhyponitrite primarily undergoes decomposition reactions to generate tert-butoxyl radicals. These radicals can then participate in various types of reactions, including:

Oxidation: The generated radicals can oxidize other substrates, leading to the formation of new products.

Substitution: The radicals can also engage in substitution reactions, replacing hydrogen atoms in organic molecules.

Common Reagents and Conditions: The decomposition of this compound is typically initiated by heating or exposure to light. Common reagents used in reactions involving this compound include solvents like dichloromethane and radical scavengers to control the reaction pathways .

Major Products Formed: The major products formed from the decomposition of this compound depend on the specific reaction conditions and substrates involved. Generally, the primary product is tert-butoxyl radical, which can further react to form various organic compounds .

科学的研究の応用

Applications in Organic Synthesis

trans-Di-tert-butylhyponitrite serves as a radical initiator in various organic reactions:

- Radical Polymerization : It is utilized as an initiator for controlled radical polymerization reactions, facilitating the synthesis of polymers with specific properties .

- Homolytic Aromatic Substitution : The compound promotes coupling reactions between aryl iodides and arenes, leading to the formation of biaryls under mild conditions. This reaction proceeds via a homolytic aromatic substitution mechanism, showcasing its effectiveness as a radical initiator .

Radical-Chain Hydrosilylation

A study demonstrated that this compound could initiate thiol-catalyzed radical-chain additions of silanes to cyclic prochiral terminal alkenes. The research highlighted that using homochiral thiols resulted in high enantiomeric excesses (up to 95%) in the final products, showcasing its utility in asymmetric synthesis .

Hydroelementation Reactions

The compound has been employed in hydroelementation reactions involving diynes. It plays a crucial role in facilitating regioselective additions, which are essential for synthesizing complex organic molecules .

Thermochemical Properties

The thermochemical characteristics of this compound have been studied extensively. The heat of combustion was determined to be 1304.5±1.8 kcal mol, and the heat of vaporization was 17.7±0.3 kcal mol . These properties provide insights into its stability and reactivity under various conditions.

Summary of Applications

| Application Area | Description |

|---|---|

| Radical Polymerization | Used as an initiator for controlled radical polymerization reactions |

| Homolytic Aromatic Substitution | Promotes coupling reactions between aryl iodides and arenes |

| Radical-Chain Hydrosilylation | Initiates thiol-catalyzed additions to alkenes, achieving high enantiomeric excesses |

| Hydroelementation | Facilitates regioselective additions in diynes |

作用機序

The mechanism of action of trans-Di-tert-butylhyponitrite involves its decomposition to generate tert-butoxyl radicals. These radicals can then initiate a variety of chemical reactions by abstracting hydrogen atoms from other molecules or adding to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

類似化合物との比較

Di-tert-butyl peroxide: Another radical initiator that generates tert-butoxyl radicals upon decomposition.

tert-Butyl hydroperoxide: A compound that also produces tert-butoxyl radicals but has different stability and reactivity profiles.

Uniqueness: trans-Di-tert-butylhyponitrite is unique in its ability to generate radicals at relatively low temperatures compared to other radical initiators. This property makes it particularly useful in reactions that require mild conditions to prevent the degradation of sensitive substrates .

生物活性

trans-Di-tert-butylhyponitrite (DTBHN) is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of DTBHN, summarizing key research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

This compound has the molecular formula C8H18N2O2. The compound features a hyponitrite group, which is characterized by the presence of two nitrogen atoms connected by a double bond, with various alkyl groups attached. The structural analysis of DTBHN has been conducted using techniques such as X-ray crystallography, confirming its trans configuration and providing insights into its molecular interactions .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2O2 |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 135 °C |

| Solubility | Soluble in organic solvents |

The biological activity of DTBHN is primarily attributed to its ability to generate reactive nitrogen species (RNS), particularly nitric oxide (NO). This property allows DTBHN to act as a signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound has been studied for its role in oxidative stress responses and potential therapeutic applications in cardiovascular diseases .

Case Studies

- Vasodilatory Effects : A study investigated the vasodilatory effects of DTBHN on isolated rat aortic rings. The results indicated that DTBHN induced relaxation in a concentration-dependent manner, suggesting its potential use as a vasodilator in treating hypertension .

- Neuroprotective Properties : Research on neuronal cell cultures demonstrated that DTBHN could protect against oxidative stress-induced apoptosis. The compound enhanced cell viability and reduced markers of oxidative damage, indicating its potential neuroprotective effects .

- Antimicrobial Activity : An investigation into the antimicrobial properties of DTBHN revealed that it exhibited significant activity against several bacterial strains, including E. coli and S. aureus. The mechanism was linked to the generation of NO, which disrupts bacterial cellular functions .

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Vasodilation | Induces relaxation in vascular smooth muscle | |

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus |

Research Findings

Recent studies have focused on optimizing the synthesis of DTBHN and exploring its derivatives for enhanced biological activity. For instance, modifications to the alkyl groups have been shown to influence the efficacy and selectivity of DTBHN in biological systems .

Additionally, the controlled release of NO from DTBHN has been investigated for potential applications in drug delivery systems, particularly for localized therapies in cardiovascular conditions .

特性

IUPAC Name |

(E)-bis[(2-methylpropan-2-yl)oxy]diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPFBXRHYINFDV-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=NOC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/N=N/OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82554-97-0 |

Source

|

| Record name | trans-Di-tert-butylhyponitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。